N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride

Descripción general

Descripción

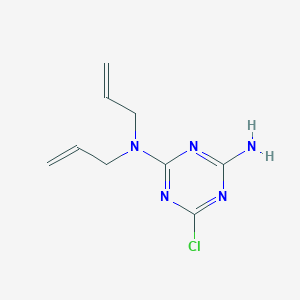

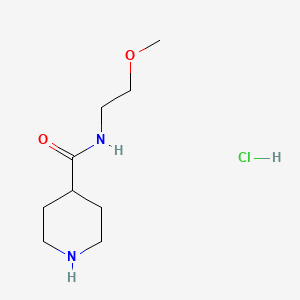

“N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1193389-05-7 . It has a molecular weight of 236.74 . The compound is stored at room temperature and its physical form is oil .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10 (13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3, (H,12,13);1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a molecular weight of 236.74 and is stored at room temperature . Its physical form is oil .Aplicaciones Científicas De Investigación

Water Soluble Polymers for Medicine

Research at the Institute of Macromolecular Chemistry has traditionally focused on polymers for medical uses, with a significant emphasis on hydrogels and soluble polymers. One polymer, poly[N(2-hydroxypropyl)methacrylamide], was chosen for its simple preparation and purification process. Another focus is on polyamides (polypeptides), which are more hydrophilic and allow for a variety of derivatives from a common polymeric intermediate, polysuccinimide (Kálal et al., 1978).

Nanofiltration Membranes with Crumpled Polyamide Films

Nanofiltration (NF) membranes, particularly those based on piperazine (PIP) and featuring crumpled polyamide layers, have shown significant promise in environmental applications such as water softening and wastewater treatment. This review classifies crumpled NF morphologies and discusses their water and solute transport mechanisms, highlighting their potential for environmental applications (Shao et al., 2022).

Applications of tert-Butanesulfinamide in N-heterocycles Synthesis

Chiral sulfinamides, especially tert-butanesulfinamide, have been widely used in the stereoselective synthesis of amines and N-heterocycles, including piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are important structural motifs in many natural products and therapeutically applicable compounds, showcasing the importance of innovative synthesis methodologies in pharmaceutical research (Philip et al., 2020).

A Review of Piper spp. (Piperaceae) Phytochemistry

The genus Piper, within the family Piperaceae, has been studied for its diverse medicinal and spice properties, attributed to secondary plant compounds such as the piperamides. These compounds have shown effectiveness against various pests, highlighting the potential of Piper extracts in biopesticide development and understanding plant-insect interactions (Scott et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as brinzolamide, are known to inhibit carbonic anhydrase ii (ca-ii), a key enzyme involved in the regulation of intraocular pressure .

Mode of Action

Based on the similarity to brinzolamide, it can be hypothesized that it may interact with its targets in a non-competitive and reversible manner

Pharmacokinetics

It’s worth noting that similar compounds like brinzolamide are metabolized by hepatic cytochrome p450 isozymes .

Result of Action

It can be hypothesized that, similar to brinzolamide, it may help in reducing elevated intraocular pressure .

Action Environment

One study suggests that the dose-response of a similar compound, nmpagat-licl polymer-gel dosimeter, improved with increasing the concentration of licl .

Análisis Bioquímico

Biochemical Properties

N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxyl activating agents, facilitating amide bonding with primary amines . This interaction is crucial for the formation of stable amide bonds, which are essential in many biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, thereby altering the cellular response . For example, it has been used in polymer-gel dosimeters for radiotherapy dosimetry, indicating its potential impact on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a carboxyl activating agent, facilitating the formation of amide bonds with primary amines . This mechanism is essential for various biochemical reactions, including protein synthesis and modification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the temporal stability of this compound is maintained for up to four days after irradiation . This stability is crucial for its application in long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses may lead to adverse effects. It is essential to determine the optimal dosage to minimize toxicity while maximizing its biochemical benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO), which are crucial for its metabolism . These interactions influence the metabolic flux and levels of various metabolites, impacting the overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in various biochemical processes.

Propiedades

IUPAC Name |

N-(3-methoxypropyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-14-7-3-6-12-10(13)9-4-2-5-11-8-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNGVWZBJXJCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398330.png)

![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)

![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)

![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)

![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)